molecular formula C18H28N2O3S B14637750 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide CAS No. 56492-54-7

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide

Cat. No.: B14637750
CAS No.: 56492-54-7
M. Wt: 352.5 g/mol
InChI Key: RQCBNOZDLUESJX-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is an organic compound with a complex structure that includes a nitro group, a benzamide core, and an octylsulfanyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets. The benzamide core can interact with various enzymes and receptors, affecting different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is unique due to the combination of its nitro group, benzamide core, and long octylsulfanyl propyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a valuable compound for various research applications.

Properties

CAS No.

56492-54-7

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

4-nitro-N-(3-octylsulfanylpropyl)benzamide

InChI

InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-14-24-15-8-13-19-18(21)16-9-11-17(12-10-16)20(22)23/h9-12H,2-8,13-15H2,1H3,(H,19,21)

InChI Key

RQCBNOZDLUESJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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